molecular formula C15H14O6 B11840208 4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 76301-18-3

4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B11840208
CAS No.: 76301-18-3
M. Wt: 290.27 g/mol
InChI Key: MKGVGXMLFRTXCA-UHFFFAOYSA-N
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Description

4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system.

Preparation Methods

The synthesis of 4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.

    Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base.

    Final cyclization: The final step involves the cyclization of the intermediate to form the furochromene structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its antioxidant activity may result from its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE can be compared with other similar compounds, such as:

The uniqueness of 4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE lies in its specific substituents and the resulting chemical and biological activities.

Properties

CAS No.

76301-18-3

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

4,9-dimethoxy-7-(methoxymethyl)furo[3,2-g]chromen-5-one

InChI

InChI=1S/C15H14O6/c1-17-7-8-6-10(16)11-12(18-2)9-4-5-20-13(9)15(19-3)14(11)21-8/h4-6H,7H2,1-3H3

InChI Key

MKGVGXMLFRTXCA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC

Origin of Product

United States

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